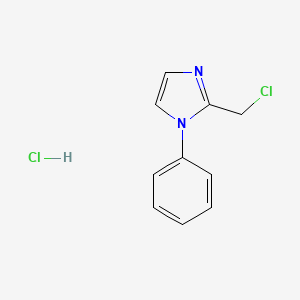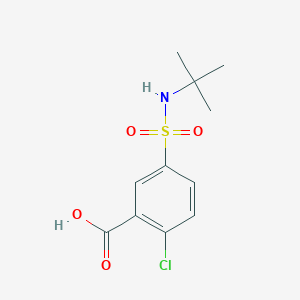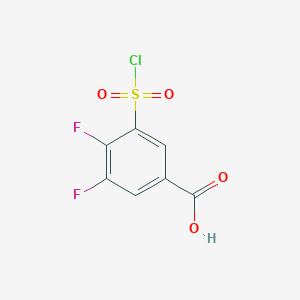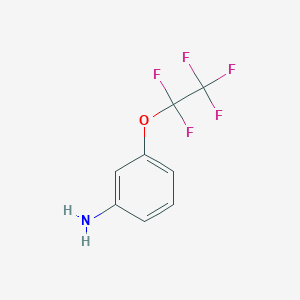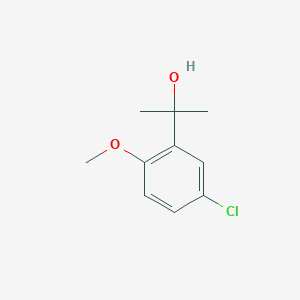
2-(5-Chloro-2-methoxyphenyl)propan-2-ol
Descripción general
Descripción
“2-(5-Chloro-2-methoxyphenyl)propan-2-ol” is a chemical compound with the CAS Number: 71314-02-8 . It has a molecular weight of 200.66 and its IUPAC name is 2-(5-chloro-2-methoxyphenyl)-2-propanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClO2/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6,12H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Mecanismo De Acción
Mode of Action
The presence of the chloro and methoxy groups may influence the compound’s binding affinity and selectivity for its targets .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and potential antioxidant activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Chloro-2-methoxyphenyl)propan-2-ol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s pharmacokinetics and pharmacodynamics .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpromazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a potent inhibitor of dopamine receptors. Additionally, it has a long half-life, which makes it useful for long-term studies. However, it also has several limitations. It can cause sedation and other side effects, which can interfere with the results of the experiment. Additionally, it can affect the activity of other neurotransmitters, which can also interfere with the results of the experiment.
Direcciones Futuras
There are several potential future directions for research on 2-(5-Chloro-2-methoxyphenyl)propan-2-olne. It could be studied further for its potential to treat psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety. Additionally, it could be studied further for its potential to reduce the symptoms of Parkinson’s disease. It could also be studied for its potential to modify the effects of other drugs, such as opioids and amphetamines. Finally, it could be studied further for its potential to treat conditions such as nausea and vomiting.
Aplicaciones Científicas De Investigación
Chlorpromazine has been used in numerous scientific studies. It has been studied for its effects on behavior in animals, as well as its potential to treat certain psychiatric disorders in humans. In addition, it has been studied for its ability to modify the effects of other drugs, such as opioids and amphetamines. It has also been studied for its potential to treat conditions such as nausea and vomiting, as well as for its ability to reduce the symptoms of Parkinson’s disease.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRAWRQRMWNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

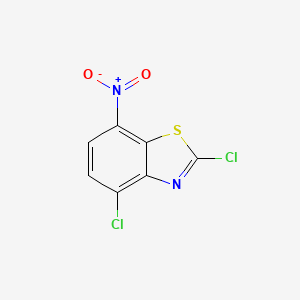
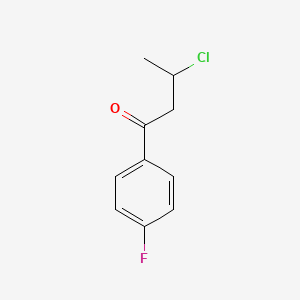

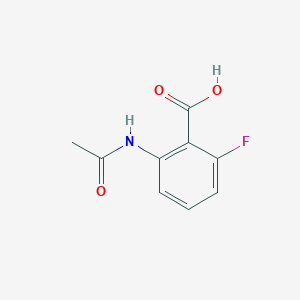
![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)

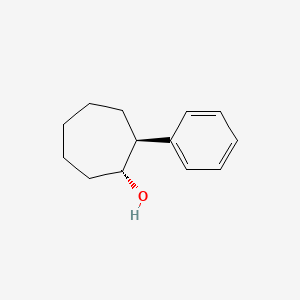
![Bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B3386190.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-one](/img/structure/B3386197.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)
